

"CAS number for Methyl 2-fluoro-5-hydroxyisonicotinate"

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Compound of Interest

Compound Name: *Methyl 2-fluoro-5-hydroxyisonicotinate*

Cat. No.: *B13637994*

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The Strategic Utility of **Methyl 2-fluoro-5-hydroxyisonicotinate** (CAS: 1256792-27-4) in Modern Drug Discovery: A Technical Guide to Divergent Scaffold Functionalization

Executive Summary

The strategic incorporation of halogenated heterocycles into organic molecules is a cornerstone of modern drug discovery. Fluorinated pyridines, in particular, are privileged scaffolds due to their ability to modulate lipophilicity, metabolic stability, and target binding affinity[1]. Among these, **Methyl 2-fluoro-5-hydroxyisonicotinate** (CAS: 1256792-27-4) stands out as a highly versatile, tri-functional building block.

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental workflows for utilizing this compound. By exploiting the orthogonal reactivity of its three functional groups—a highly electrophilic 2-fluoro handle, a nucleophilic 5-hydroxyl group, and a hydrolyzable 4-methyl ester—medicinal chemists can rapidly generate diverse libraries of functionalized isonicotinates.

Physicochemical Profiling and Safety Data

To effectively utilize **Methyl 2-fluoro-5-hydroxyisonicotinate**, researchers must account for its physicochemical properties and handling requirements. The compound is typically stored at 4°C under inert gas to prevent oxidative degradation of the electron-rich hydroxyl-pyridine sector[2].

Table 1: Structural and Physicochemical Properties

Property	Value
CAS Registry Number	1256792-27-4
Molecular Formula	C ₇ H ₆ FNO ₃
Molecular Weight	171.13 g/mol
SMILES	O=C(C1=CC(F)=NC=C1O)OC
Purity Standard	≥96%
Storage Conditions	4°C, stored under nitrogen

Table 2: Safety and GHS Hazard Classification

Hazard Class	GHS Statement	Precautionary Focus
Acute Toxicity (Oral)	H302: Harmful if swallowed	P270: Do not eat/drink when using
Skin Corrosion/Irritation	H315: Causes skin irritation	P280: Wear protective gloves/clothing
Eye Damage/Irritation	H319: Causes serious eye irritation	P305+P351+P338: Rinse cautiously
STOT (Single Exposure)	H335: May cause respiratory irritation	P261: Avoid breathing dust/fume

(Data sourced from standardized chemical safety handling guidelines[2][3])

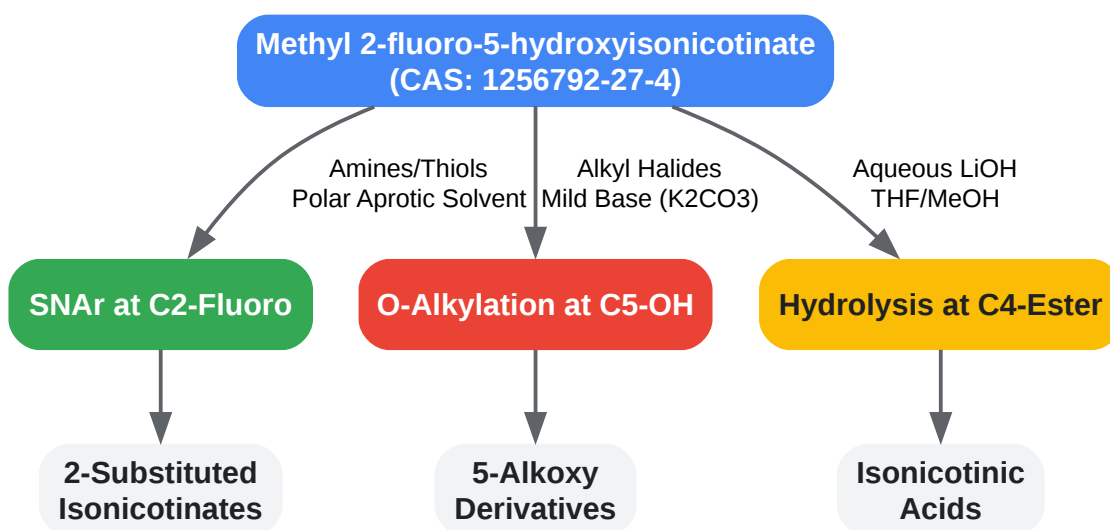
Mechanistic Insights: The Tri-Functional Reactivity

The synthetic value of **Methyl 2-fluoro-5-hydroxyisonicotinate** lies in the distinct electronic environments of its substituents, allowing for chemoselective sequential functionalization.

- The C2-Fluoro Handle (Electrophilic Hub): While the C–F bond is thermodynamically strong, fluorine is an exceptional leaving group in Nucleophilic Aromatic Substitution (SNAr). The rate-determining step in SNAr is the addition of the nucleophile to form the negatively charged Meisenheimer complex, not the elimination of the leaving group^[4]. The extreme electronegativity of fluorine, combined with the electron-withdrawing effects of the ortho-nitrogen and the para-methyl ester, severely depletes electron density at C2, making it highly susceptible to attack by amines, thiols, and alkoxides.
- The C5-Hydroxyl Handle (Nucleophilic Hub): The hydroxyl group on this pyridine ring possesses a lower pKa (~8.0–8.5) than a standard phenol. This increased acidity is driven by the electron-withdrawing nature of the adjacent ester and the pyridine nitrogen. It can be selectively deprotonated by mild bases to act as an oxygen nucleophile (e.g., in Williamson ether syntheses) without disturbing the rest of the molecule.
- The C4-Methyl Ester (Latent Carboxylic Acid): The ester serves a dual purpose: it acts as an electron-withdrawing group (EWG) to activate the ring for SNAr, and it serves as a latent functional handle that can be saponified to a carboxylic acid or directly converted into an amide for late-stage diversification.

Divergent Functionalization Workflow

The following diagram illustrates the orthogonal pathways available for modifying the scaffold.



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Caption: Divergent functionalization pathways for **Methyl 2-fluoro-5-hydroxyisonicotinate**.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the exact methodologies for functionalizing this scaffold, emphasizing the causality behind reagent selection.

Protocol A: Chemoselective SNAr at the C2-Position

Objective: Synthesis of Methyl 2-(alkylamino)-5-hydroxyisonicotinate.

- Reagent Preparation: Dissolve **Methyl 2-fluoro-5-hydroxyisonicotinate** (1.0 eq) in anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 0.2 M concentration.
- Nucleophile & Base Addition: Add the desired primary or secondary amine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
- Thermal Activation: Stir the reaction mixture at 80–100 °C under a nitrogen atmosphere for 4–6 hours.
- Reaction Monitoring: Monitor progression via LC-MS. The displacement of fluorine by an amine will result in a distinct mass shift (+[Amine Mass] - 19 Da).

- **Workup:** Cool to room temperature and quench with ice water. If the product precipitates, isolate via vacuum filtration. Otherwise, extract with Ethyl Acetate (EtOAc) and wash the organic layer with brine (5×) to completely remove the DMSO. Dry over Na₂SO₄ and concentrate.
- **Causality & Logic:** DIPEA is strictly chosen over stronger bases (like NaH or KOtBu). A strong base would prematurely deprotonate the C5-hydroxyl group, forming an electron-rich phenoxide. This excessive electron density would severely deactivate the pyridine ring, shutting down the S_NAr pathway. DMSO is utilized because polar aprotic solvents stabilize the highly polarized Meisenheimer transition state, accelerating the reaction[4].

Protocol B: Selective O-Alkylation of the C5-Hydroxyl

Objective: Synthesis of Methyl 5-alkoxy-2-fluoroisonicotinate.

- **Reagent Preparation:** Dissolve **Methyl 2-fluoro-5-hydroxyisonicotinate** (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).
- **Base Activation:** Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq). Stir at room temperature for 15 minutes to generate the reactive phenoxide equivalent.
- **Electrophile Addition:** Add the alkyl halide (e.g., benzyl bromide or methyl iodide, 1.1 eq) dropwise to the suspension.
- **Reaction Execution:** Stir at room temperature (or gently heat to 40 °C for sterically hindered electrophiles) for 2–4 hours.
- **Workup:** Dilute the mixture with water and extract with EtOAc (3×). Wash the combined organics with water and brine, dry over MgSO₄, and concentrate under reduced pressure.
- **Causality & Logic:** K₂CO₃ is a mild, heterogeneous base. In strictly anhydrous conditions, it is basic enough to selectively deprotonate the acidic C5-hydroxyl but lacks the nucleophilicity required to attack and saponify the C4-methyl ester. Maintaining anhydrous conditions is critical; the presence of water would generate hydroxide ions, leading to rapid, irreversible ester hydrolysis.

References

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Sources

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